molecular formula C11H13NO3S B12118846 2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol

2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol

Katalognummer: B12118846
Molekulargewicht: 239.29 g/mol
InChI-Schlüssel: JCLXEPLCKVWNLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1,1-dioxidotetrahydrothiophen-3-amine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated phenols

Wissenschaftliche Forschungsanwendungen

2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Wirkmechanismus

The mechanism of action of 2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that exhibit biological activity. The phenolic and imine groups play crucial roles in its reactivity and binding properties. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}benzaldehyde
  • 2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}aniline

Uniqueness

2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol is unique due to its specific structural features, such as the presence of both phenolic and imine groups, which contribute to its diverse reactivity and potential applications. Its ability to form stable complexes with metal ions and its biological activities distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C11H13NO3S

Molekulargewicht

239.29 g/mol

IUPAC-Name

2-[(1,1-dioxothiolan-3-yl)iminomethyl]phenol

InChI

InChI=1S/C11H13NO3S/c13-11-4-2-1-3-9(11)7-12-10-5-6-16(14,15)8-10/h1-4,7,10,13H,5-6,8H2

InChI-Schlüssel

JCLXEPLCKVWNLU-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC1N=CC2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.